Direct Comparison of fMLFF vs. fMLF Potency at the FPR1 Receptor in U937 Cells
For-Met-Leu-Phe-Phe-OH (fMLFF) exhibits a significant enhancement in binding potency at the FPR1 receptor compared to its shorter-chain analogs fMLF and fML. In a direct head-to-head competitive binding assay using the fluorescent probe WK(FL)YMVm on FPR-expressing U937 cells, fMLFF demonstrated an EC50 value of 1.0 ± 0.6 nM [1]. This represents a 79-fold increase in potency relative to fMLF (EC50 = 79.0 ± 26.9 nM) and a 110-fold increase relative to fML (EC50 = 110.0 ± 17.6 nM) under identical assay conditions [1].
| Evidence Dimension | FPR1 Receptor Binding Affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.0 ± 0.6 nM |
| Comparator Or Baseline | fMLF: EC50 = 79.0 ± 26.9 nM; fML: EC50 = 110.0 ± 17.6 nM |
| Quantified Difference | 79-fold more potent than fMLF; 110-fold more potent than fML |
| Conditions | U937 cells expressing human FPR1; competitive binding assay with fluorescent probe WK(FL)YMVm |
Why This Matters
This quantitative superiority justifies the procurement of fMLFF for applications requiring high-sensitivity FPR1 activation or when experimental budgets demand the use of lower peptide concentrations to avoid non-specific effects.
- [1] Kremer, B., et al. (2010). 'Comparison of peptide ligand binding reported through the fluorescent probe WK(FL)YMVm.' PMC2917377, Table 1. View Source
